molecular formula C17H18N4O B5126117 N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-yl-1H-1,2,3-triazole-4-carboxamide

N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5126117
M. Wt: 294.35 g/mol
InChI Key: AMTAXTGDVMOASF-UHFFFAOYSA-N
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Description

N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-yl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as AMPTA and is synthesized using a specific method that involves several steps. The purpose of

Scientific Research Applications

AMPTA has been investigated for its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, AMPTA has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In chemical biology, AMPTA has been used as a tool to study protein-protein interactions and has been shown to be effective in disrupting these interactions. In materials science, AMPTA has been used as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of AMPTA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer cells, AMPTA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In chemical biology, AMPTA has been shown to disrupt protein-protein interactions by binding to specific sites on the protein surface.
Biochemical and Physiological Effects:
AMPTA has been shown to have several biochemical and physiological effects, including the inhibition of HDAC activity, the disruption of protein-protein interactions, and the induction of apoptosis in cancer cells. In addition, AMPTA has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

AMPTA has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on AMPTA, including the investigation of its potential use in treating other diseases, such as Alzheimer's and Parkinson's, the development of new materials using AMPTA as a building block, and the optimization of its synthesis method to improve its yield and purity. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects.
In conclusion, N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-yl-1H-1,2,3-triazole-4-carboxamide or AMPTA is a chemical compound that has shown promising results in various scientific research applications. Its ease of synthesis, stability, and versatility make it a valuable tool for researchers in different fields. However, further research is needed to fully understand its mechanism of action and to identify potential side effects.

Synthesis Methods

The synthesis of AMPTA involves several steps that require specific reagents and equipment. The first step involves the reaction of N-allyl-N-propargylamine with 2-methylbenzyl chloride in the presence of sodium hydride. This reaction produces N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-ylamine, which is then reacted with triazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.

properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-prop-2-enyl-N-prop-2-ynyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-4-10-20(11-5-2)17(22)16-13-21(19-18-16)12-15-9-7-6-8-14(15)3/h1,5-9,13H,2,10-12H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTAXTGDVMOASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N(CC=C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-1-(2-methylbenzyl)-N-2-propyn-1-yl-1H-1,2,3-triazole-4-carboxamide

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